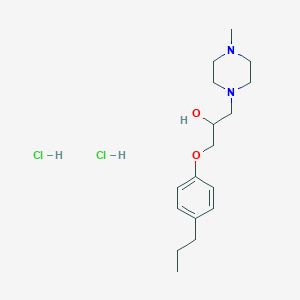![molecular formula C25H23OP B3000302 (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1456816-37-7](/img/structure/B3000302.png)
(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a complex organic compound. It contains an anthracene moiety, known for its fluorescent properties , and a tert-butyl group, which is known for its unique reactivity pattern .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of tert-butyl nitrite (TBN) under solvent-free conditions . The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern .Molecular Structure Analysis
The molecular structure of this compound likely involves pairwise anthracene stacking, which is known to induce high-efficiency fluorescence . The tert-butyl group, due to its crowded nature, may influence the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be influenced by the unique reactivity pattern of the tert-butyl group . The anthracene moiety in the compound could contribute to excimer-induced high-efficiency fluorescence .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the anthracene and tert-butyl groups. The anthracene moiety is known for its fluorescent properties , while the tert-butyl group is known for its unique reactivity pattern .Aplicaciones Científicas De Investigación
Electroluminescent Devices
(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole and its derivatives have been explored for their application in organic light emitting devices (OLEDs). Novel anthracene-oxadiazole derivatives, related to this compound, show good thermal stability and glass transition temperatures, making them suitable as emitters in OLEDs. These derivatives display promising electrochemical and photophysical properties, with some exhibiting significant brightness and efficiency in electroluminescent devices (Mallesham et al., 2014).
Antineoplastic Properties
Benzoxazole-2ylphosphonates, structurally related to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, have been developed and evaluated for their antineoplastic properties. These compounds, after undergoing specific chemical modifications, have shown potential as anticancer agents, particularly in inducing apoptosis in cancer cells (Barghash et al., 2014).
Asymmetric Hydrogenation
Chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands, similar to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, have been used in rhodium-catalyzed asymmetric hydrogenation. These ligands provided excellent enantioselectivities and reactivities in the hydrogenation of alpha- and beta-acylamino acrylates (Tang et al., 2010).
Photomechanical Organic Microcrystals
Compounds structurally related to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole have been used in the growth of photomechanical organic microcrystals. These microcrystals, such as those derived from (E)-3-(Anthracen-9-yl)acrylic acid, demonstrate significant photomechanical responses, making them suitable for applications in material science and photomechanics (Al‐Kaysi et al., 2015).
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Anthracene derivatives, closely related to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, have been used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. These compounds, particularly terthiophene and anthracene, are effective matrices for electron-transfer ionization in MALDI, used for analyzing various compounds (McCarley et al., 1998).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its fluorescent properties , as well as its unique reactivity pattern due to the tert-butyl group . It could also be interesting to explore its potential applications in various fields, such as materials science or bioengineering .
Propiedades
IUPAC Name |
(3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWVLHXUZNLPP-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3000220.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)
![(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3000224.png)
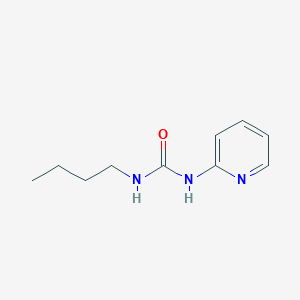

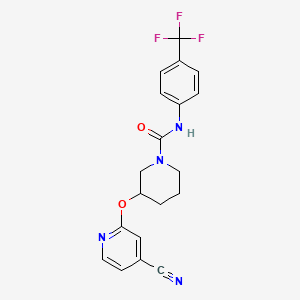
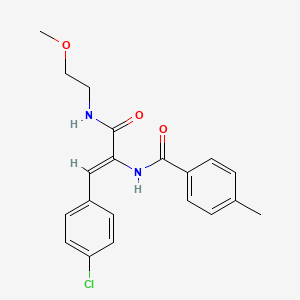
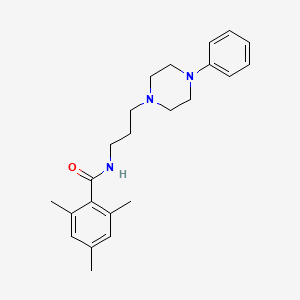

![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)
